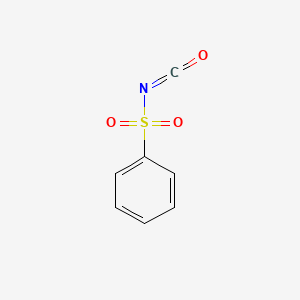
苯磺酰异氰酸酯
描述
Benzenesulfonyl isocyanate is an organic compound with the molecular formula C7H5NO3S. It is a clear, colorless liquid known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions, particularly in the synthesis of urethanes and other derivatives.
科学研究应用
Benzenesulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of sterically hindered derivatives of phenols and alcohols.
Biology: Employed in the modification of poly(ether ether ketone) films with carbonyl selective reagents.
Medicine: Investigated for its potential use in the synthesis of bioactive compounds.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
Target of Action
Benzenesulfonyl isocyanate (BSI) primarily targets phenols and alcohols . It reacts with these compounds to yield normal urethan products . In the context of biochemical research, BSI-derived compounds have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) .
Mode of Action
BSI interacts with its targets (phenols and alcohols) through a process known as sulfonylation . In this process, the isocyanate group in BSI reacts with the hydroxyl group in phenols and alcohols to form a urethane linkage . This reaction is typically used to synthesize sterically hindered derivatives of phenols and alcohols .
Biochemical Pathways
Bsi-derived compounds have been shown to inhibit hne, an enzyme involved in inflammation and immune response . By inhibiting hNE, these compounds could potentially affect various biochemical pathways related to inflammation and immune response .
Result of Action
The primary result of BSI’s action is the formation of urethane linkages with phenols and alcohols . In a biochemical context, BSI-derived compounds can inhibit hNE, potentially modulating inflammation and immune response .
Action Environment
The action of BSI is influenced by various environmental factors. For instance, BSI is moisture-sensitive and reacts violently with water . Therefore, it must be handled and stored under dry conditions . The reaction of BSI with phenols and alcohols is also likely to be influenced by factors such as temperature, pH, and the presence of catalysts.
准备方法
Synthetic Routes and Reaction Conditions: Benzenesulfonyl isocyanate is typically synthesized by the reaction of benzenesulfonyl chloride with carbodiimide . The reaction conditions may vary slightly depending on the specific requirements of the experiment.
Industrial Production Methods: In industrial settings, benzenesulfonyl isocyanate is produced through the phosgenation of benzenesulfonamide. This process involves treating benzenesulfonamide with phosgene (COCl2) to yield benzenesulfonyl isocyanate and hydrogen chloride (HCl) as a byproduct .
化学反应分析
Types of Reactions: Benzenesulfonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols and phenols to form urethanes.
Addition Reactions: It can react with nucleophiles such as amines to form sulfonylureas.
Common Reagents and Conditions:
Alcohols and Phenols: React with benzenesulfonyl isocyanate to form urethanes under mild conditions.
Amines: React with benzenesulfonyl isocyanate to form sulfonylureas, typically under ambient conditions.
Major Products:
Urethanes: Formed from the reaction with alcohols and phenols.
Sulfonylureas: Formed from the reaction with amines.
相似化合物的比较
Phenyl isocyanate: Similar in structure but lacks the sulfonyl group.
p-Toluenesulfonyl isocyanate: Contains a methyl group on the benzene ring, making it slightly more reactive.
Chlorosulfonyl isocyanate: Contains a chlorine atom, which increases its reactivity compared to benzenesulfonyl isocyanate.
Uniqueness: Benzenesulfonyl isocyanate is unique due to its combination of the sulfonyl and isocyanate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAZVSPFMJCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182648 | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-62-7 | |
| Record name | Benzenesulfonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsulphonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of benzenesulfonyl isocyanate in organic synthesis?
A: Benzenesulfonyl isocyanate has proven particularly useful in cycloaddition reactions. For example, it reacts with dithiocarbamates to yield N-(C-amino-alkylthiomethylene) benzenesulfonamides. [] It also reacts with 2-diazoacenaphthenone to produce spiro[acenaphthenone-2,5′-oxazolin-4′-one], spiro-thiazolin-4′-one, and bis-spiro-azetidinones. []
Q2: Can you elaborate on the reaction of benzenesulfonyl isocyanate with 2-diazoacenaphthenone and the products formed?
A2: While 2-diazoacenaphthenone doesn't react with less reactive isocyanates, it undergoes cycloaddition with the more electrophilic benzenesulfonyl isocyanate. This reaction yields different products depending on the specific isocyanate used:
- Benzenesulfonyl isocyanate: Interestingly, this reaction produces two stereoisomeric bis-spiro-azetidinones. []
Q3: How does benzenesulfonyl isocyanate react with hydrazide derivatives, and what is the significance of the resulting products' structures?
A: Benzenesulfonyl isocyanate reacts with the hydrazide of 1,2,4-triazol-1-acetic acid to form semicarbazide derivatives. [] These derivatives can further cyclize under alkaline conditions, leading to the formation of three distinct groups of 4,5-dihydro-1H-l,2,4-triazol-5-one derivatives. The substituents on the starting semicarbazide dictate the final product structure:
Q4: Are there any applications of benzenesulfonyl isocyanate in materials science?
A: Yes, benzenesulfonyl isocyanate can be used as a compatibilizer in the formulation of modified polyphenylene sulfide plastic. [] The addition of m-isopropenyl-2,2-dimethyl benzenesulfonyl isocyanate, along with other additives, improves the mechanical properties, flexibility, and impact resistance of the resulting plastic. []
Q5: What insights have been gained from studying the reactions of benzenesulfonyl isocyanate with various tetrazenes?
A: Research has explored the reactivity of tetrasubstituted tetrazenes, specifically (Me3Si)2NNNN(SiMe3)2 (1), with benzenesulfonyl isocyanate. [] The reaction proceeds via substitution of the silyl groups, followed by a cyclization step, ultimately yielding a silylated 5-hydroxytetrazole derivative. [] This finding contributes to the understanding of how tetrazenes can be modified and the diverse range of products achievable through their reactions.
Q6: Has benzenesulfonyl isocyanate been implicated in the formation of bound residues in soil?
A: Research on the herbicide metsulfuron-methyl revealed that benzenesulfonyl isocyanate, a degradation product of metsulfuron-methyl, contributes to the formation of bound residues in soil. [, ] While not directly applied, its presence as a breakdown product highlights a potential route for persistent organic pollutants in the environment. This finding emphasizes the importance of investigating the environmental fate and degradation pathways of pesticides and their byproducts.
Q7: Beyond its use as a reagent, what other research has been conducted on benzenesulfonyl isocyanate?
A: Research has investigated the reactions of benzenesulfonyl isocyanate with bioorganometallic oxides of tin, germanium, and silicon. [] This work explores the potential of this reagent in synthesizing novel organometallic compounds, expanding its utility beyond traditional organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



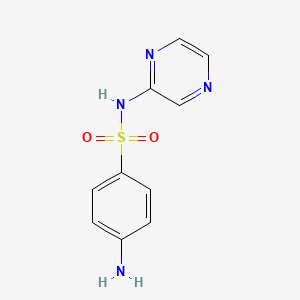

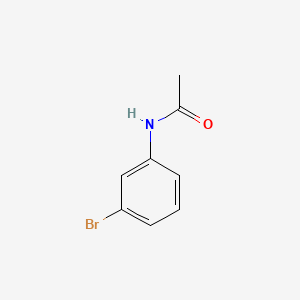
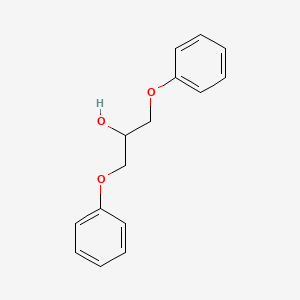

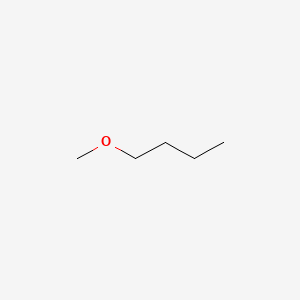
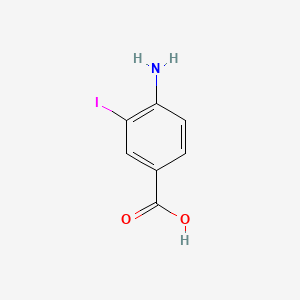
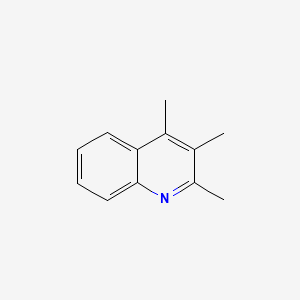
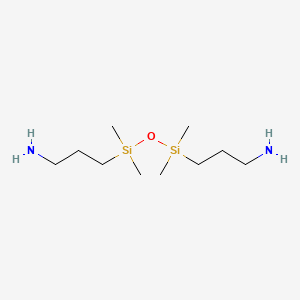
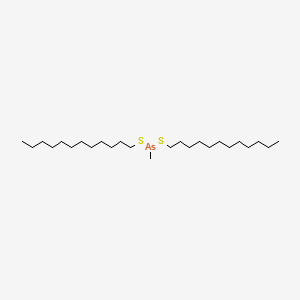
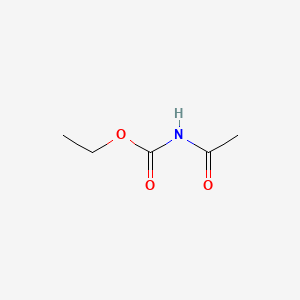

![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)
